5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide
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Overview
Description
5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is a chemical compound with a unique structure that combines a pyridine ring with an aminomethyl group, a cyclopropoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonium chloride to introduce the aminomethyl group. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the sulfonamide group can produce primary amines .
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the sulfonamide group can interact with active sites of enzymes, inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but with a furan ring instead of a pyridine ring.
5-(Aminomethyl)-3-bromoisoxazole: Contains an isoxazole ring and a bromine atom.
5-(Aminomethyl)-1,2-oxazol-3(2H)-one: Features an oxazole ring and a carbonyl group.
Uniqueness
5-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to similar compounds .
Properties
Molecular Formula |
C9H13N3O3S |
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Molecular Weight |
243.29 g/mol |
IUPAC Name |
5-(aminomethyl)-4-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-3-6-4-12-5-8(16(11,13)14)9(6)15-7-1-2-7/h4-5,7H,1-3,10H2,(H2,11,13,14) |
InChI Key |
FRAFMESJWOBCGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2CN)S(=O)(=O)N |
Origin of Product |
United States |
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